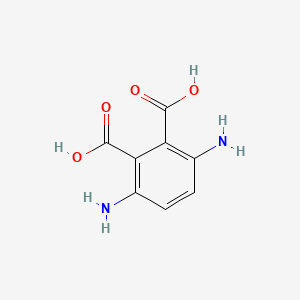
3,6-Diaminophthalic acid
Cat. No. B8318769
M. Wt: 196.16 g/mol
InChI Key: DFAZSOGXCHZYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07153867B2
Procedure details


3,6-diaminophthalic acid (0.21 g, 1.07 mmol) was dissolved in acetic anhydride (10 mL) at about 100° C., and stirred at this temperature for about 0.5 hour. After the reaction was cooled the product was filtered and washed with ether. A yellow precipitate was obtained (0.243 g, 86%). 1H NMR (300 MHz, DMSO) δ 9.85 (s, 2.0H, CONHAr), 8.29 (s, 2.1H, ArH), 2.17 (br s, 6.2H, COCH3).


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:12]([OH:14])=[O:13]>C(OC(=O)C)(=O)C>[C:5]([NH:11][C:8]1[CH:9]=[CH:10][C:2]([NH:1][C:12](=[O:13])[CH3:3])=[C:3]2[C:12]([O:13][C:5](=[O:7])[C:4]=12)=[O:14])(=[O:7])[CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.21 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(C(=O)O)=C(C=C1)N)C(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for about 0.5 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction was cooled the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow precipitate was obtained (0.243 g, 86%)
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)NC1=C2C(C(=O)OC2=O)=C(C=C1)NC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
